DSR-141562

Description

BenchChem offers high-quality DSR-141562 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSR-141562 including the price, delivery time, and more detailed information at info@benchchem.com.

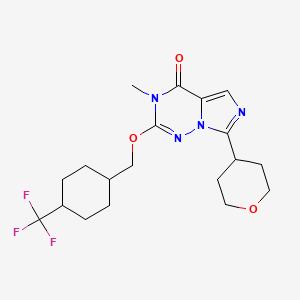

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N4O3/c1-25-17(27)15-10-23-16(13-6-8-28-9-7-13)26(15)24-18(25)29-11-12-2-4-14(5-3-12)19(20,21)22/h10,12-14H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNELWUPBSLZUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CN=C(N2N=C1OCC3CCC(CC3)C(F)(F)F)C4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of DSR-141562

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with therapeutic potential for the treatment of positive, negative, and cognitive symptoms associated with schizophrenia.[1][2] Its mechanism of action centers on the selective inhibition of PDE1B, an enzyme highly expressed in the brain, leading to an elevation of intracellular cyclic guanosine monophosphate (cGMP) levels. This modulation of the cGMP signaling pathway is believed to underlie the compound's efficacy in preclinical models of schizophrenia by influencing dopaminergic and glutamatergic neurotransmission.

Core Mechanism of Action: PDE1B Inhibition and cGMP Elevation

The primary molecular target of DSR-141562 is phosphodiesterase 1 (PDE1), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cGMP.[2][3] DSR-141562 exhibits high selectivity for the PDE1 family over other PDE families and demonstrates preferential inhibition of the PDE1B isoform, which is predominantly expressed in the brain.[1][2]

By inhibiting PDE1B, DSR-141562 prevents the degradation of cGMP, leading to its accumulation within neuronal cells.[2] Elevated cGMP levels, in turn, are thought to modulate downstream signaling cascades, including those involving protein kinase G (PKG), and influence the function of ion channels and other phosphodiesterases. This ultimately impacts dopaminergic and glutamatergic signaling, which are key pathways implicated in the pathophysiology of schizophrenia.[2] Preclinical studies have confirmed that oral administration of DSR-141562 leads to a significant increase in cGMP concentrations in the cerebrospinal fluid of monkeys, highlighting its ability to engage its target in the central nervous system.[1][2]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of DSR-141562

| PDE Isoform | IC50 (nM) |

| Human PDE1A | 97.6 |

| Human PDE1B | 43.9 |

| Human PDE1C | 431.8 |

Data sourced from DC Chemicals.[4]

Table 2: In Vivo Efficacy of DSR-141562 in Preclinical Models

| Model | Species | Endpoint | Effective Dose Range |

| Methamphetamine-induced Hyperactivity (Positive Symptom Model) | Rat | Inhibition of locomotor hyperactivity | 3-30 mg/kg |

| Phencyclidine-induced Social Interaction Deficit (Negative Symptom Model) | Mouse | Reversal of social interaction deficits | 0.3-3 mg/kg |

| Phencyclidine-induced Novel Object Recognition Deficit (Cognitive Symptom Model) | Rat | Reversal of recognition deficits | 0.3-3 mg/kg |

| Object Retrieval with Detour Task (Cognitive Function) | Common Marmoset | Improved success rate | 3 and 30 mg/kg |

Data compiled from preclinical studies.[1][2]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action and efficacy of DSR-141562. The specific details are based on the available information from published abstracts and general pharmacological methods.

In Vitro PDE Inhibition Assay

-

Objective: To determine the inhibitory potency and selectivity of DSR-141562 against various PDE isoforms.

-

Methodology: Recombinant human PDE enzymes (PDE1A, PDE1B, PDE1C, and other PDE families) are used. The assay measures the hydrolysis of radiolabeled cGMP or cAMP by the PDE enzyme in the presence of varying concentrations of DSR-141562. The amount of hydrolyzed substrate is quantified, and the concentration of DSR-141562 that produces 50% inhibition of enzyme activity (IC50) is calculated.

Methamphetamine-Induced Hyperactivity in Rats

-

Objective: To evaluate the antipsychotic potential of DSR-141562 on a model of positive symptoms of schizophrenia.

-

Methodology:

-

Male rats are habituated to locomotor activity chambers.

-

DSR-141562 or vehicle is administered orally at various doses.

-

After a defined pretreatment period, methamphetamine is administered to induce hyperlocomotion.

-

Locomotor activity is then recorded for a specified duration using automated activity monitors.

-

The ability of DSR-141562 to reduce methamphetamine-induced hyperactivity is quantified.

-

Phencyclidine (PCP)-Induced Social Interaction Deficit in Mice

-

Objective: To assess the efficacy of DSR-141562 in a model of negative symptoms of schizophrenia.

-

Methodology:

-

Mice are repeatedly treated with PCP to induce social interaction deficits.

-

On the test day, DSR-141562 or vehicle is administered.

-

Pairs of unfamiliar mice (both treated with either vehicle or DSR-141562) are placed in a novel arena, and their social interactions (e.g., sniffing, following, grooming) are video-recorded for a set period.

-

The duration of active social interaction is scored by a trained observer blinded to the treatment conditions.

-

Novel Object Recognition (NOR) Test in Rats

-

Objective: To evaluate the pro-cognitive effects of DSR-141562.

-

Methodology:

-

Rats are repeatedly treated with PCP to induce cognitive deficits.

-

The NOR test consists of three phases: habituation, familiarization (training), and testing.

-

During familiarization, each rat is placed in an arena with two identical objects and allowed to explore.

-

After a retention interval, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object.

-

The time spent exploring the familiar versus the novel object is recorded. A preference for the novel object indicates intact recognition memory. DSR-141562 is administered before the testing phase to assess its ability to reverse the PCP-induced deficit in novel object recognition.

-

Object Retrieval with Detour Task in Common Marmosets

-

Objective: To assess higher-order cognitive function in a primate model.

-

Methodology:

-

Marmosets are trained to retrieve a food reward from a transparent box.

-

The task is made more complex by requiring the marmoset to inhibit a prepotent response of reaching directly for the visible reward and instead use a detour (an opening on the side of the box) to retrieve it.

-

The success rate and latency to retrieve the reward are measured.

-

DSR-141562 is administered to evaluate its effect on improving performance in this task.

-

Conclusion

DSR-141562 represents a promising therapeutic candidate for schizophrenia with a well-defined mechanism of action. Its selective inhibition of PDE1B and subsequent elevation of cGMP in the brain provide a strong rationale for its observed efficacy in preclinical models of positive, negative, and cognitive symptoms. The comprehensive preclinical data package, including in vitro potency, in vivo efficacy in multiple animal models, and evidence of target engagement in non-human primates, supports the continued investigation of DSR-141562 in clinical settings. Further research will be crucial to fully elucidate the downstream effects of cGMP modulation and to translate these promising preclinical findings into tangible benefits for patients with schizophrenia.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ontogeny of Rat Recognition Memory Measured by the Novel Object Recognition Task - PMC [pmc.ncbi.nlm.nih.gov]

DSR-141562 phosphodiesterase 1 inhibition

An In-Depth Technical Guide to DSR-141562: A Novel Phosphodiesterase 1 (PDE1) Inhibitor

Introduction

DSR-141562 is a novel, orally active, and brain-penetrant selective inhibitor of phosphodiesterase 1 (PDE1).[1] Developed by Sumitomo Dainippon Pharma, this compound has been investigated for its therapeutic potential in treating schizophrenia, including its positive symptoms, negative symptoms, and associated cognitive impairments.[2][3] Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of intracellular signaling pathways.[4][5] The PDE1 family is unique in that its activity is stimulated by the calcium-calmodulin (Ca2+/CaM) complex, providing a direct link between calcium signaling and cyclic nucleotide-mediated pathways.[4][6] DSR-141562 shows preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain and is believed to play a key role in modulating dopaminergic and glutamatergic signal transduction.[1][3]

This technical guide provides a comprehensive overview of DSR-141562, summarizing its mechanism of action, in vitro and in vivo data from preclinical studies, and the experimental protocols used for its evaluation.

Core Mechanism of Action: PDE1 Inhibition

The primary mechanism of action for DSR-141562 is the competitive inhibition of the PDE1 enzyme. PDE1 enzymes hydrolyze both cAMP and cGMP to their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP).[5] By inhibiting PDE1, DSR-141562 prevents this degradation, leading to an accumulation of intracellular cAMP and cGMP. These second messengers, in turn, activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), which modulate neuronal function and synaptic plasticity.[5] The activity of PDE1 is dependent on calcium and calmodulin, positioning it as a crucial integrator of Ca2+ and cyclic nucleotide signaling cascades.[4]

Quantitative Data Summary

The preclinical profile of DSR-141562 is characterized by its potent and selective inhibitory activity against PDE1 isoforms and its favorable pharmacokinetic properties, including brain penetration.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | IC50 (nM) | Source(s) |

| Human PDE1A | 97.6 | [1][7] |

| Human PDE1B | 43.9 | [1][7] |

| Human PDE1C | 431.8 | [1][7] |

| Human PDE2A | 2480 | [7] |

DSR-141562 demonstrates 2.2-fold and 9.8-fold selectivity for PDE1B over PDE1A and PDE1C, respectively.[7]

Table 2: Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Species | Dose | Result | Source(s) |

| Brain Penetration | Rat | 30 mg/kg (p.o.) | Good brain uptake with an unbound drug brain-to-blood concentration ratio of 0.99. | [1] |

| cGMP Elevation (Brain) | Rat | 10 mg/kg (p.o.) | Slight but significant increase in cGMP in the frontal cortex and striatum. | [1] |

| cGMP Elevation (CSF) | Monkey | 30 mg/kg or 100 mg/kg (p.o.) | Significant increase in cerebrospinal fluid (CSF) cGMP concentration. | [1][2][3] |

| cGMP Enhancement (Brain, with D1 Agonist) | Mouse | 10 mg/kg (p.o.) | Potently enhanced the cGMP increase induced by a dopamine D1 receptor agonist. | [3] |

Table 3: Summary of Preclinical Efficacy in Schizophrenia Models

| Model | Species | Dose Range (p.o.) | Key Outcome | Source(s) |

| Methamphetamine-Induced Locomotor Hyperactivity | Rat | 3–30 mg/kg | Potently inhibited hyperactivity with minimal effect on spontaneous activity. | [1][3][7] |

| Phencyclidine (PCP)-Induced Social Interaction Deficit | Mouse | 0.3–3 mg/kg | Significantly reversed the decrease in social interaction time. | [1][2][3] |

| PCP-Induced Novel Object Recognition Deficit | Rat | 0.3–3 mg/kg | Reversed cognitive deficits in novel object recognition. | [2][3] |

| Object Retrieval with Detour Task (Cognition) | Common Marmoset | 3 and 30 mg/kg | Improved success rate and performance in the cognitive task. | [2][3] |

| Catalepsy Assessment | Rat | 1–100 mg/kg | Did not induce any signs of catalepsy. | [3] |

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following sections summarize the methodologies employed in the preclinical evaluation of DSR-141562 based on published reports.

In Vitro PDE1 Inhibition Assay

A standard enzymatic assay is used to determine the half-maximal inhibitory concentration (IC50) of DSR-141562 against recombinant human PDE1 isoforms.

Methodology:

-

Enzyme Activation: Recombinant human PDE1A, PDE1B, or PDE1C is incubated with Ca2+ and Calmodulin (CaM) to ensure full enzymatic activation.

-

Inhibitor Incubation: The activated enzyme is pre-incubated with varying concentrations of DSR-141562.

-

Reaction Initiation: The enzymatic reaction is started by adding a radiolabeled substrate, typically tritium-labeled cGMP ([³H]-cGMP) or cAMP ([³H]-cAMP).

-

Reaction Termination: After a defined period, the reaction is stopped.

-

Product Measurement: The amount of hydrolyzed substrate is quantified, often using scintillation counting after chromatographic separation of the product from the substrate.

-

IC50 Calculation: Inhibition curves are generated by plotting the percentage of enzyme inhibition against the log concentration of DSR-141562 to calculate the IC50 value.

In Vivo Models for Schizophrenia

The efficacy of DSR-141562 was tested in well-established rodent and primate models that mimic aspects of schizophrenia.[3]

1. Methamphetamine-Induced Hyperactivity (Model for Positive Symptoms)

-

Principle: Dopamine receptor agonists like methamphetamine induce hyperlocomotor activity in rodents, which is used to model the positive (psychotic) symptoms of schizophrenia. Standard antipsychotics block this effect.

-

Protocol:

-

Rats are habituated to an open-field arena.

-

DSR-141562 (e.g., 3-30 mg/kg) or a vehicle is administered orally.

-

After a set pre-treatment time, methamphetamine is administered to induce hyperactivity.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated tracking systems.

-

The effect of DSR-141562 is compared to the vehicle-treated group.[3]

-

2. Phencyclidine (PCP)-Induced Social Interaction Deficit (Model for Negative Symptoms)

-

Principle: Repeated administration of N-methyl-D-aspartate (NMDA) receptor antagonists like PCP causes social withdrawal in rodents, modeling the negative symptoms and social deficits of schizophrenia.[2][3]

-

Protocol:

-

Mice receive repeated administrations of PCP to induce a social deficit phenotype.

-

On the test day, DSR-141562 (e.g., 0.3-3 mg/kg) or vehicle is administered orally.

-

Treated mice are placed in an arena with an unfamiliar, non-drugged mouse.

-

The duration of active social interaction (e.g., sniffing, following) is manually or automatically scored.

-

3. Novel Object Recognition (Model for Cognitive Deficits)

-

Principle: This task assesses learning and memory, cognitive domains that are impaired in schizophrenia. PCP-treated animals often show deficits in recognizing a novel object.

-

Protocol:

-

Rats are treated with PCP to induce cognitive deficits.

-

Familiarization Phase: Animals are placed in an arena with two identical objects and the exploration time for each is recorded.

-

Test Phase: After a retention interval, one of the objects is replaced with a novel one. DSR-141562 (e.g., 0.3-3 mg/kg) is administered before this phase.

-

Healthy animals spend significantly more time exploring the novel object. The ability of DSR-141562 to reverse the PCP-induced lack of preference for the novel object is quantified.[2][3]

-

Conclusion

DSR-141562 is a potent and selective PDE1B inhibitor with a preclinical profile that suggests therapeutic potential for treating the complex symptom domains of schizophrenia.[3] Its ability to penetrate the brain and modulate cGMP levels translates to efficacy in animal models of positive, negative, and cognitive symptoms without inducing catalepsy, a common side effect of typical antipsychotics.[1][3] The elevation of cGMP in the CSF serves as a potential translational biomarker for clinical studies.[2][3] These findings underscore the promise of targeting the PDE1 enzyme as a novel therapeutic strategy in psychiatry and warrant further clinical investigation of DSR-141562.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. | BioWorld [bioworld.com]

- 3. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE1 - Wikipedia [en.wikipedia.org]

- 7. DSR-141562 | PDE1 inhibitor | Probechem Biochemicals [probechem.com]

DSR-141562: A Novel PDE1B Inhibitor for the Treatment of Schizophrenia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and underlying mechanism of action of DSR-141562, a novel and selective phosphodiesterase 1B (PDE1B) inhibitor, in the context of schizophrenia research. DSR-141562 has shown promise in addressing the positive, negative, and cognitive symptoms of schizophrenia in various animal models.

Core Mechanism of Action: PDE1B Inhibition

DSR-141562 is an orally available and brain-penetrant small molecule that exhibits high selectivity for the phosphodiesterase (PDE) 1 family, with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain.[1] Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE1B is a dual-substrate PDE, but has a higher affinity for cGMP.[2]

The therapeutic hypothesis for DSR-141562 in schizophrenia is centered on its ability to modulate dopaminergic and glutamatergic signaling pathways through the elevation of intracellular cGMP levels.[1] In neuronal cells, the activation of dopamine D1 receptors stimulates adenylyl cyclase and increases cAMP levels, but also leads to an increase in intracellular calcium (Ca2+). This influx of Ca2+ activates calmodulin (CaM), which in turn stimulates PDE1B activity, leading to the breakdown of cGMP. By inhibiting PDE1B, DSR-141562 prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels are thought to play a crucial role in synaptic plasticity and neuronal function, potentially counteracting the dysregulated signaling observed in schizophrenia.

Oral administration of DSR-141562 has been shown to elevate cGMP concentrations in the brains of mice and in the cerebrospinal fluid of monkeys, indicating its ability to engage the target in a dose-dependent manner.[1]

Preclinical Efficacy in Schizophrenia Models

DSR-141562 has demonstrated efficacy in rodent and primate models that recapitulate the positive, negative, and cognitive symptoms of schizophrenia.

Positive Symptoms

| Experimental Model | Animal Model | Treatment | Dosage | Outcome | Citation |

| Methamphetamine-induced locomotor hyperactivity | Rat | DSR-141562 | 3-30 mg/kg (oral) | Potent inhibition of hyperactivity | [1] |

Negative Symptoms

| Experimental Model | Animal Model | Inducing Agent | Treatment | Dosage | Outcome | Citation |

| Social interaction deficit | Mouse | Phencyclidine (PCP) | DSR-141562 | 0.3-3 mg/kg (oral) | Reversal of social interaction deficits | [1] |

Cognitive Symptoms

| Experimental Model | Animal Model | Inducing Agent | Treatment | Dosage | Outcome | Citation |

| Novel object recognition deficit | Rat | Phencyclidine (PCP) | DSR-141562 | 0.3-3 mg/kg (oral) | Reversal of recognition deficits | [1] |

| Object retrieval with detour task | Common Marmoset | - | DSR-141562 | 3 and 30 mg/kg (oral) | Improved performance in the task | [1] |

Experimental Protocols

Methamphetamine-Induced Locomotor Hyperactivity (Rat Model)

-

Animals: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Procedure:

-

Rats are habituated to the testing environment (e.g., open-field arenas) for a designated period.

-

DSR-141562 or vehicle is administered orally at doses ranging from 3-30 mg/kg.

-

After a pre-treatment period (e.g., 60 minutes), methamphetamine (e.g., 1 mg/kg) is administered subcutaneously to induce hyperactivity.

-

Locomotor activity is then recorded for a specified duration (e.g., 90 minutes) using an automated activity monitoring system that tracks parameters such as distance traveled, rearing, and stereotyped movements.

-

-

Data Analysis: The total distance traveled or other activity counts are compared between the DSR-141562-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

PCP-Induced Social Interaction Deficit (Mouse Model)

-

Animals: Male ICR mice.

-

Housing: Paired housing in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Procedure:

-

To induce a social interaction deficit, mice are repeatedly treated with phencyclidine (PCP) (e.g., 10 mg/kg, once daily for 7 days).

-

Following a washout period, the social interaction test is conducted. The test arena is novel to both mice.

-

A test mouse is paired with an unfamiliar partner mouse of the same sex.

-

DSR-141562 or vehicle is administered orally (0.3-3 mg/kg) prior to the test.

-

The duration of active social behaviors (e.g., sniffing, grooming, following) is recorded for a set period (e.g., 10 minutes).

-

-

Data Analysis: The total time spent in social interaction is compared between the DSR-141562-treated groups and the vehicle-treated, PCP-exposed control group.

PCP-Induced Novel Object Recognition Deficit (Rat Model)

-

Animals: Male Wistar rats.

-

Housing: Individual housing in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Procedure:

-

Cognitive deficits are induced by repeated administration of PCP (e.g., 2 mg/kg, twice daily for 7 days).

-

The novel object recognition test is conducted after a washout period. The test consists of three phases: habituation, training (familiarization), and testing.

-

Habituation: Rats are allowed to freely explore an empty open-field arena.

-

Training: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration.

-

Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

-

DSR-141562 or vehicle is administered orally (0.3-3 mg/kg) before the training phase.

-

-

Data Analysis: A discrimination index is calculated (time exploring novel object - time exploring familiar object) / (total exploration time). This index is compared across treatment groups.

Conclusion and Future Directions

The preclinical data for DSR-141562 strongly suggest its potential as a novel therapeutic agent for schizophrenia, with a mechanism of action that is distinct from current antipsychotic medications. Its ability to target PDE1B and enhance cGMP signaling provides a promising avenue for addressing the complex symptomatology of schizophrenia, including the difficult-to-treat negative and cognitive domains. Further clinical investigation is warranted to establish the safety and efficacy of DSR-141562 in patients with schizophrenia. The elevation of cGMP in the cerebrospinal fluid could also serve as a valuable translational biomarker in future clinical trials.[1]

References

- 1. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ca2+-dependent phosphodiesterase 1 regulates the plasticity of striatal spiny projection neuron glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]

DSR-141562 and the cGMP Signaling Pathway: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DSR-141562 is a novel, orally active, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor, with preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][2][3] By inhibiting PDE1B, DSR-141562 elevates intracellular levels of cyclic guanosine monophosphate (cGMP), a critical second messenger in neuronal signaling. This mechanism of action has shown considerable promise in preclinical models for addressing the positive, negative, and cognitive symptoms associated with schizophrenia.[1][4] This technical guide provides a comprehensive overview of DSR-141562, its interaction with the cGMP signaling pathway, a compilation of key quantitative data, detailed experimental protocols for its preclinical evaluation, and a visual representation of its mechanism of action.

Introduction to DSR-141562

DSR-141562 has emerged as a promising therapeutic candidate due to its high selectivity for the PDE1 family of enzymes over other phosphodiesterase families.[1] Its particular affinity for the PDE1B isoform, which is highly expressed in brain regions implicated in neuropsychiatric disorders, makes it a targeted agent for modulating neuronal function. The elevation of cGMP through PDE1B inhibition is believed to be the primary mechanism underlying the therapeutic effects observed in preclinical studies.

The cGMP Signaling Pathway in Neurons

Cyclic GMP is a ubiquitous second messenger synthesized from guanosine triphosphate (GTP) by guanylate cyclases (GCs). In the central nervous system, the nitric oxide (NO)-sensitive soluble guanylate cyclase (sGC) is a key enzyme in cGMP production. The cGMP signaling cascade is involved in various neuronal processes, including synaptic plasticity, neurotransmitter release, and gene expression. The intracellular concentration of cGMP is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to its inactive form, 5'-GMP. PDE1 is a dual-substrate PDE, meaning it can hydrolyze both cGMP and cyclic adenosine monophosphate (cAMP). The PDE1B isoform is particularly important in the brain.

Mechanism of Action of DSR-141562

DSR-141562 acts as a competitive inhibitor of PDE1B. By binding to the active site of the enzyme, it prevents the hydrolysis of cGMP. This leads to an accumulation of intracellular cGMP, thereby amplifying the downstream signaling effects of the cGMP pathway. This enhanced signaling is thought to underlie the observed efficacy of DSR-141562 in preclinical models of schizophrenia.

References

- 1. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DSR-141562 | PDE1 inhibitor | Probechem Biochemicals [probechem.com]

DSR-141562: A Technical Guide for Cognitive Symptom Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor that has demonstrated potential as a therapeutic agent for the positive, negative, and cognitive symptoms associated with schizophrenia.[1] Developed by Sumitomo Dainippon Pharma, this compound shows preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][2] This technical guide provides an in-depth overview of DSR-141562, focusing on its mechanism of action, preclinical efficacy in cognitive models, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeting the PDE1B Enzyme

DSR-141562 exerts its effects by inhibiting phosphodiesterase 1B (PDE1B), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), two critical second messengers in the brain. By inhibiting PDE1B, DSR-141562 leads to an elevation of intracellular cGMP levels.[1] This modulation of the cGMP signaling pathway is believed to underlie its therapeutic effects on cognitive dysfunction.[1]

The proposed signaling pathway is as follows:

Preclinical Efficacy in Models of Cognitive Impairment

DSR-141562 has been evaluated in several preclinical models designed to assess its efficacy in mitigating cognitive deficits relevant to schizophrenia. The quantitative data from these studies are summarized below.

cGMP Elevation

| Species | Dose (mg/kg) | Route | Effect on cGMP | Reference |

| Mouse | 10 | Oral | Slight elevation in the brain | [1] |

| Mouse | 10 (with D1 agonist) | Oral | Potently enhanced increase in the brain | [1] |

| Monkey | 30, 100 | Oral | Elevated levels in cerebrospinal fluid | [1][2] |

Cognitive Enhancement in Animal Models

| Model | Species | Deficit Induction | DSR-141562 Dose (mg/kg) | Key Finding | Reference |

| Novel Object Recognition | Rat | Phencyclidine (PCP) | 0.3 - 3 | Reversed recognition deficits | [1][2] |

| Social Interaction | Mouse | Phencyclidine (PCP) | 0.3 - 3 | Reversed social interaction deficits | [1][2] |

| Object Retrieval with Detour | Common Marmoset | N/A | 3, 30 | Improved performance in the task | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Novel Object Recognition (NOR) Test in Rats

The NOR test assesses an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.

Methodology:

-

Habituation: Rats are individually habituated to the testing arena (an open-field box) in the absence of any objects for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This reduces novelty-induced stress.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent actively exploring each object (sniffing, touching) is recorded.

-

Inter-trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

-

Test Phase: One of the familiar objects is replaced with a novel object of similar size but different shape and texture. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Social Interaction Test in Mice

This test evaluates social recognition and sociability by measuring the preference of a mouse to interact with a novel mouse over a familiar one or an empty chamber.

Methodology:

-

Apparatus: A three-chambered box is typically used. The chambers are interconnected, allowing the subject mouse to move freely between them.

-

Habituation: The subject mouse is placed in the central chamber and allowed to explore all three empty chambers for a period (e.g., 10 minutes).

-

Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the opposite chamber. The subject mouse is placed in the center chamber, and the time spent in each side chamber and the time spent sniffing each wire cage are recorded for a set duration (e.g., 10 minutes).

-

Social Novelty Phase: The empty wire cage is replaced with a new, "novel" stranger mouse. The now-familiar stranger mouse remains in its cage. The subject mouse is again placed in the center, and the time spent interacting with the familiar versus the novel mouse is recorded.

Object Retrieval with Detour Task in Marmosets

This task assesses cognitive flexibility and problem-solving skills by requiring the animal to inhibit a prepotent response (reaching directly for a visible reward) and instead use a detour.

Methodology:

-

Apparatus: A transparent box with an opening on one side is used. The reward (e.g., a piece of fruit) is placed inside the box. The box is positioned in front of the marmoset's cage, within reach.

-

Training Stages: The task is typically taught in stages to facilitate learning:

-

Stage 1: The reward is placed near the opening of the box, requiring a simple reach.

-

Stage 2: The reward is placed further inside the box, still in line with the opening.

-

Stage 3: The reward is placed in a corner of the box, requiring a detour reach around the transparent barrier.

-

Stage 4: The orientation of the opening is varied across trials to ensure the marmoset understands the concept of the detour and is not simply learning a motor pattern.

-

-

Testing: The number of successful retrievals, the latency to retrieve the reward, and the number of perseverative errors (attempts to reach directly through the transparent wall) are recorded.

Clinical Landscape and Future Directions

While there is no publicly available clinical trial data specifically for DSR-141562 at this time, the broader class of phosphodiesterase inhibitors is being actively investigated for cognitive enhancement in various neurological and psychiatric disorders.

-

PDE4 Inhibitors: Roflumilast has been studied in patients with schizophrenia, showing potential to improve cognitive flexibility and neurophysiological markers of cognition.[3][4]

-

PDE5 Inhibitors: Sildenafil and other PDE5 inhibitors have been explored for their potential cognitive benefits in Alzheimer's disease, with mixed but promising preclinical results.[5]

-

PDE10A Inhibitors: Several PDE10A inhibitors have entered clinical trials for schizophrenia, with some showing effects on positive symptoms, and some having been discontinued.[6][7][8]

The preclinical profile of DSR-141562, with its specific targeting of PDE1B and demonstrated efficacy in models of cognitive impairment, suggests it is a promising candidate for further development. Future clinical studies will be crucial to determine its safety, tolerability, and efficacy in treating cognitive symptoms in human populations. The elevation of cGMP in the cerebrospinal fluid of monkeys suggests a potential translatable biomarker for target engagement in human trials.[1][2]

References

- 1. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase (PDE) Inhibitors Effect on Cognitive Deficits Associated to Schizophrenia [meddatax.com]

- 3. The effects of roflumilast, a phosphodiesterase type-4 inhibitor, on EEG biomarkers in schizophrenia: A randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preliminary evidence for the phosphodiesterase type-4 inhibitor, roflumilast, in ameliorating cognitive flexibility deficits in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 8. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of DSR-141562: A Novel Phosphodiesterase 1B Inhibitor for Schizophrenia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DSR-141562 is a novel, orally available, and brain-penetrant small molecule that acts as a selective inhibitor of phosphodiesterase 1B (PDE1B).[1][2] Preclinical research has identified DSR-141562 as a promising therapeutic candidate for the treatment of positive, negative, and cognitive symptoms associated with schizophrenia.[1][3] This technical guide provides a comprehensive overview of the preclinical data on DSR-141562, including its mechanism of action, in vivo efficacy in animal models, and detailed experimental methodologies.

Mechanism of Action

DSR-141562 exerts its pharmacological effects by selectively inhibiting PDE1B, an enzyme highly expressed in brain regions associated with dopaminergic and glutamatergic signaling.[1][3] PDE1B is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), a key intracellular second messenger. By inhibiting PDE1B, DSR-141562 leads to an elevation of intracellular cGMP levels.[1] This enhancement of cGMP signaling is believed to modulate dopaminergic and glutamatergic neurotransmission, which are dysregulated in schizophrenia.[1]

Signaling Pathway

The proposed signaling pathway for DSR-141562's therapeutic effects in schizophrenia involves the modulation of the dopamine D1 receptor (D1R) signaling cascade. D1R activation stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), and also soluble guanylyl cyclase, which produces cGMP. PDE1B, activated by calcium/calmodulin, degrades cGMP, thus acting as a negative regulator of D1R signaling. By inhibiting PDE1B, DSR-141562 potentiates cGMP signaling downstream of D1R activation, which is thought to contribute to the amelioration of schizophrenia-like symptoms.

Selectivity Profile

DSR-141562 demonstrates a preferential selectivity for the human PDE1B isoform. It also exhibits high selectivity for the PDE1 family over other PDE families and a panel of 65 other biological targets.[1]

| Target | IC50 (nM) |

| Human PDE1B | 43.9 |

| Human PDE1A | 97.6 |

| Human PDE1C | 431.8 |

| Table 1: In vitro inhibitory activity of DSR-141562 against human PDE1 isoforms.[4] |

In Vivo Pharmacodynamics & Efficacy

The preclinical efficacy of DSR-141562 has been evaluated in rodent and primate models of schizophrenia-related symptoms.

cGMP Modulation

Oral administration of DSR-141562 has been shown to increase cGMP concentrations in the brain and cerebrospinal fluid (CSF), confirming target engagement in vivo.

| Species | Dose (mg/kg, p.o.) | Tissue | cGMP Change |

| Mouse | 10 | Brain | Slight elevation |

| Monkey | 30 and 100 | CSF | Elevated |

| Table 2: Effect of DSR-141562 on cGMP levels.[1] |

Efficacy in Animal Models of Schizophrenia

DSR-141562 has demonstrated efficacy in animal models representing the positive, negative, and cognitive symptoms of schizophrenia.[1]

Positive Symptoms:

| Model | Species | Treatment | Dose (mg/kg, p.o.) | Effect |

| Methamphetamine-induced hyperactivity | Rat | DSR-141562 | 3-30 | Potent inhibition |

| Table 3: Efficacy of DSR-141562 in a model of positive symptoms.[1][3] |

Negative and Cognitive Symptoms:

| Model | Species | Treatment | Dose (mg/kg, p.o.) | Effect |

| Phencyclidine-induced social interaction deficit | Mouse | DSR-141562 | 0.3-3 | Reversal of deficit |

| Phencyclidine-induced novel object recognition deficit | Rat | DSR-141562 | 0.3-3 | Reversal of deficit |

| Object retrieval with detour task | Marmoset | DSR-141562 | 3 and 30 | Improved performance |

| Table 4: Efficacy of DSR-141562 in models of negative and cognitive symptoms.[1][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of DSR-141562.

Methamphetamine-Induced Hyperactivity in Rats

This model is used to assess the potential of a compound to ameliorate the positive symptoms of schizophrenia.

Protocol:

-

Animals: Male Sprague-Dawley rats are used.

-

Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

-

Acclimation: Rats are habituated to the locomotor activity measurement chambers for a sufficient period before the experiment.

-

Dosing: On the test day, animals are orally administered with either vehicle or DSR-141562 at doses of 3, 10, or 30 mg/kg.

-

Methamphetamine Challenge: 30 minutes after the administration of the test compound, rats are subcutaneously injected with methamphetamine (1 mg/kg).

-

Locomotor Activity Measurement: Immediately after the methamphetamine injection, locomotor activity is recorded for 60 minutes using an automated activity monitoring system.

-

Data Analysis: The total distance traveled is calculated and analyzed using appropriate statistical methods, such as ANOVA, to determine the effect of DSR-141562.

Phencyclidine (PCP)-Induced Social Interaction Deficit in Mice

This model assesses the efficacy of a compound in reversing social withdrawal, a key negative symptom of schizophrenia.

Protocol:

-

Animals: Male ddY mice are used.

-

Deficit Induction: Mice receive repeated subcutaneous injections of phencyclidine (PCP) at a dose of 10 mg/kg once daily for 10 consecutive days.

-

Washout Period: A 7-day washout period follows the final PCP injection.

-

Dosing: On the test day, mice are orally administered with either vehicle or DSR-141562 at doses of 0.3, 1, or 3 mg/kg.

-

Social Interaction Test: 60 minutes after dosing, each mouse is placed in a novel open-field arena with an unfamiliar, untreated mouse, and their interaction is recorded for 10 minutes.

-

Data Analysis: The total time spent in active social interaction (e.g., sniffing, grooming, following) is measured and analyzed statistically.

Phencyclidine (PCP)-Induced Novel Object Recognition (NOR) Deficit in Rats

This model evaluates the potential of a compound to improve cognitive deficits, particularly recognition memory.

Protocol:

-

Animals: Male Sprague-Dawley rats are used.

-

Deficit Induction: Rats receive repeated subcutaneous injections of PCP at a dose of 2 mg/kg twice daily for 7 consecutive days.

-

Washout Period: A 7-day washout period follows the final PCP injection.

-

Habituation: Rats are habituated to the empty testing arena for a set period on the days leading up to the test.

-

Training (Familiarization) Phase: On the training day, each rat is placed in the arena containing two identical objects and allowed to explore for a defined period.

-

Dosing: Immediately after the training phase, rats are orally administered with either vehicle or DSR-141562 at doses of 0.3, 1, or 3 mg/kg.

-

Retention Interval: A retention interval (e.g., 24 hours) follows the training and dosing.

-

Test Phase: During the test phase, one of the familiar objects is replaced with a novel object, and the rat is returned to the arena to explore.

-

Data Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index is calculated to assess recognition memory.

Conclusion

The preclinical data for DSR-141562 strongly support its development as a novel therapeutic for schizophrenia. Its selective inhibition of PDE1B, leading to cGMP elevation in the brain, provides a clear mechanism of action. The compound has demonstrated a robust and dose-dependent efficacy in well-established animal models that recapitulate the positive, negative, and cognitive symptom domains of schizophrenia. These promising preclinical findings warrant further investigation of DSR-141562 in clinical trials.

References

- 1. The signal transduction pathway for the dopamine D1 receptor in the guinea-pig cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus [frontiersin.org]

- 4. glpbio.com [glpbio.com]

DSR-141562: A Technical Guide to its Effects on Dopaminergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform. Research indicates its potential as a therapeutic agent for neuropsychiatric disorders, particularly schizophrenia, by modulating dopaminergic and glutamatergic signaling pathways. This technical guide provides a comprehensive overview of the core preclinical data on DSR-141562, focusing on its effects on dopaminergic neurons and associated behaviors. The document includes a summary of quantitative data, detailed experimental methodologies for key preclinical assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Dopaminergic system dysfunction is a hallmark of several debilitating neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Phosphodiesterase 1 (PDE1), a calcium/calmodulin-dependent enzyme, plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in dopamine signaling cascades. Inhibition of PDE1, particularly the brain-expressed PDE1B isoform, has emerged as a promising therapeutic strategy to modulate dopaminergic neurotransmission.

DSR-141562 has been identified as a potent and selective PDE1B inhibitor.[1] Preclinical studies have demonstrated its efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[2][3] This guide synthesizes the available data on DSR-141562, with a specific focus on its impact on dopaminergic systems.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for DSR-141562.

Table 1: In Vitro PDE1 Inhibition [1]

| PDE1 Isoform | IC50 (nM) |

| Human PDE1A | 97.6 |

| Human PDE1B | 43.9 |

| Human PDE1C | 431.8 |

Table 2: In Vivo Effects on cGMP Levels [2]

| Species | Dose (mg/kg, p.o.) | Tissue/Fluid | cGMP Change |

| Mouse | 10 | Brain | Potentiation of D1 agonist-induced increase |

| Monkey | 30 | Cerebrospinal Fluid | Elevated |

| Monkey | 100 | Cerebrospinal Fluid | Elevated |

Table 3: Behavioral Effects in Rodent Models of Schizophrenia [2][3]

| Behavioral Assay | Animal Model | DSR-141562 Dose (mg/kg, p.o.) | Observed Effect |

| Methamphetamine-induced Hyperactivity | Rat | 3-30 | Potent inhibition |

| Spontaneous Locomotor Activity | Rat | 3-30 | Minimal effect |

| Social Interaction Deficit (PCP-induced) | Mouse | 0.3-3 | Reversal of deficit |

| Novel Object Recognition Deficit (PCP-induced) | Rat | 0.3-3 | Reversal of deficit |

Experimental Protocols

The following are detailed methodologies for key experiments conducted to evaluate the effects of DSR-141562.

In Vitro Phosphodiesterase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE1 isoforms.

Objective: To quantify the potency of DSR-141562 in inhibiting the enzymatic activity of human PDE1A, PDE1B, and PDE1C.

Materials:

-

Recombinant human PDE1A, PDE1B, and PDE1C enzymes

-

DSR-141562

-

[³H]-cGMP or [³H]-cAMP as a substrate

-

Snake venom nucleotidase

-

Scintillation cocktail and counter

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Calmodulin

Procedure:

-

Prepare a series of dilutions of DSR-141562 in the assay buffer.

-

In a multi-well plate, combine the PDE1 enzyme, calmodulin, assay buffer, and a specific concentration of DSR-141562 or vehicle control.

-

Initiate the enzymatic reaction by adding the [³H]-labeled cyclic nucleotide substrate.

-

Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., boiling water bath).

-

Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP or [³H]-5'-AMP to [³H]-guanosine or [³H]-adenosine.

-

Separate the radiolabeled nucleoside from the unreacted substrate using ion-exchange chromatography.

-

Quantify the amount of radiolabeled nucleoside using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of DSR-141562 relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Methamphetamine-Induced Hyperactivity in Rats

This protocol describes a standard method to assess the potential antipsychotic-like activity of a compound by measuring its ability to inhibit stimulant-induced hyperactivity.

Objective: To evaluate the effect of DSR-141562 on dopamine-mediated hyperlocomotion.

Materials:

-

Male Wistar rats

-

DSR-141562

-

Methamphetamine hydrochloride

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Open-field activity chambers equipped with infrared beams

Procedure:

-

Habituate the rats to the testing room for at least 60 minutes before the experiment.

-

Administer DSR-141562 or vehicle orally (p.o.) at the desired doses.

-

After a specific pretreatment time (e.g., 60 minutes), administer methamphetamine hydrochloride (e.g., 1 mg/kg, s.c.) or saline.

-

Immediately place the rats individually into the open-field activity chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60 minutes).

-

Analyze the data to compare the locomotor activity of the DSR-141562-treated groups with the vehicle- and methamphetamine-only control groups.

Social Interaction Test in Mice

This protocol details a method to assess social behavior deficits, which are relevant to the negative symptoms of schizophrenia.

Objective: To determine if DSR-141562 can reverse phencyclidine (PCP)-induced social interaction deficits.

Materials:

-

Male ICR mice

-

DSR-141562

-

Phencyclidine (PCP)

-

Vehicle for drug administration

-

A novel, unfamiliar mouse for each test mouse

-

A neutral testing arena

Procedure:

-

Induce social interaction deficits in mice by repeated administration of PCP (e.g., 10 mg/kg, i.p., once daily for 7 days).

-

On the test day, administer DSR-141562 or vehicle orally to the PCP-treated mice.

-

After the appropriate pretreatment time, place a test mouse and a novel, unfamiliar mouse together in the testing arena.

-

Videotape the interaction for a defined period (e.g., 10 minutes).

-

Score the duration of active social behaviors, such as sniffing, grooming, and following.

-

Compare the social interaction times between the different treatment groups.

Novel Object Recognition Test in Rats

This protocol outlines a method for evaluating recognition memory, a cognitive domain often impaired in schizophrenia.

Objective: To assess the ability of DSR-141562 to ameliorate PCP-induced deficits in recognition memory.

Materials:

-

Male Wistar rats

-

DSR-141562

-

Phencyclidine (PCP)

-

Vehicle for drug administration

-

An open-field arena

-

Two identical objects for the familiarization phase

-

One familiar object and one novel object for the test phase

Procedure:

-

Induce cognitive deficits in rats with repeated PCP administration.

-

Habituation: Allow each rat to explore the empty open-field arena for a set period on the day before the test.

-

Familiarization Phase: On the test day, administer DSR-141562 or vehicle. After the pretreatment time, place two identical objects in the arena and allow the rat to explore them for a defined duration (e.g., 5 minutes).

-

Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour).

-

Test Phase: Replace one of the familiar objects with a novel object and place the rat back in the arena.

-

Record the time the rat spends exploring the familiar object and the novel object.

-

Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]).

-

Compare the discrimination index across treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of DSR-141562 and the workflows of the key behavioral experiments.

Caption: Proposed mechanism of DSR-141562 action in dopaminergic signaling.

Caption: Workflow for the methamphetamine-induced hyperactivity test.

Caption: Workflow for the social interaction test.

Caption: Workflow for the novel object recognition test.

Discussion of Effects on Dopaminergic Neurons

The primary mechanism by which DSR-141562 is understood to affect dopaminergic neurons is through the potentiation of cGMP signaling.[2] By inhibiting PDE1B, DSR-141562 prevents the degradation of cGMP, leading to its accumulation in neurons. This is particularly relevant in the context of dopamine D1 receptor activation, which can lead to increased cGMP levels.[2] The enhancement of cGMP signaling can have several downstream consequences for dopaminergic neuron function and the broader neural circuits they modulate.

While direct studies on the neuroprotective effects of DSR-141562 on dopaminergic neurons are not yet available, the broader class of PDE1 inhibitors has shown promise in this area.[1][4] Neuroinflammation and oxidative stress are implicated in the degeneration of dopaminergic neurons in conditions like Parkinson's disease. By elevating cGMP levels, PDE1 inhibitors may exert neuroprotective effects through the activation of protein kinase G (PKG), which can, in turn, modulate pathways involved in cellular survival and plasticity.

The behavioral data for DSR-141562 indirectly support its modulatory role in dopaminergic systems. The inhibition of methamphetamine-induced hyperactivity is a classic indicator of antipsychotic-like activity, suggesting that DSR-141562 can dampen excessive dopamine signaling.[2][3] Conversely, its ability to reverse deficits in social interaction and cognition in PCP-treated animals suggests it can restore normal function in circuits where dopaminergic and glutamatergic signaling are dysregulated.[2][3]

Conclusion

DSR-141562 is a selective PDE1B inhibitor that effectively modulates dopaminergic signaling, as evidenced by its impact on cGMP levels and its efficacy in animal models of schizophrenia. The available data highlight its potential to treat the complex symptomatology of this disorder. Future research should focus on elucidating the direct effects of DSR-141562 on the health and survival of dopaminergic neurons to explore its potential as a disease-modifying agent in neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this promising compound.

References

- 1. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceofparkinsons.com [scienceofparkinsons.com]

- 3. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]

- 4. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

Investigating DSR-141562 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSR-141562 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain.[1] While primarily investigated for its therapeutic potential in schizophrenia through modulation of dopaminergic and glutamatergic signaling, the mechanism of action of DSR-141562 suggests a plausible, yet underexplored, role in the mitigation of neuroinflammation.[1][2] Neuroinflammation is a key pathological feature in a host of neurodegenerative and psychiatric disorders, driven by the activation of glial cells like microglia and astrocytes. This guide synthesizes the available preclinical data for DSR-141562 and explores its potential anti-neuroinflammatory effects based on its primary mechanism of action—the inhibition of PDE1B and subsequent enhancement of cyclic guanosine monophosphate (cGMP) signaling. This document provides a scientific rationale, relevant experimental protocols, and visual representations of the key signaling pathways to facilitate further investigation into DSR-141562 as a potential therapeutic agent for neuroinflammatory conditions.

Introduction to DSR-141562

DSR-141562 is an orally available, brain-penetrant small molecule that demonstrates high selectivity for the PDE1 enzyme family over other PDE families and a range of other biological targets.[1][2] Its primary target, PDE1B, is a key enzyme in the brain responsible for the hydrolysis of cyclic nucleotides, specifically cGMP and cAMP. By inhibiting PDE1B, DSR-141562 elevates intracellular levels of cGMP, which can modulate various downstream signaling pathways.

Table 1: Preclinical Pharmacological Profile of DSR-141562

| Parameter | Value/Observation | Species | Reference |

| Primary Target | Phosphodiesterase 1B (PDE1B) | - | [1] |

| Selectivity | High selectivity for PDE1 family over other PDE families and 65 other biologic targets. Preferential for PDE1B. | - | [1] |

| Effect on cGMP | Oral administration (10 mg/kg) slightly elevated cGMP concentration and potently enhanced dopamine D1 receptor agonist-induced cGMP increase. | Mouse | [1] |

| Translational Biomarker | Elevated cGMP levels in cerebrospinal fluid. | Monkey | [1][2] |

| Reported Therapeutic Area | Schizophrenia (positive, negative, and cognitive symptoms) | - | [1][2] |

The Rationale for DSR-141562 in Neuroinflammation

While direct studies on DSR-141562 and neuroinflammation are not yet published, a strong scientific rationale can be constructed based on the known roles of its target, PDE1B, and the downstream signaling molecule, cGMP, in inflammatory processes within the central nervous system (CNS).

Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating neuroinflammatory responses. Studies have shown that human and mouse microglial cells express PDE1B at significant levels.[3] Inhibition of PDE1 has been demonstrated to suppress inflammatory responses in microglia, suggesting that this enzyme class is a viable target for anti-neuroinflammatory drug development.[3][4]

The proposed anti-neuroinflammatory mechanism of PDE1B inhibition by DSR-141562 is centered on the elevation of intracellular cGMP. Increased cGMP can exert anti-inflammatory effects through several pathways:

-

Modulation of Microglial Activation and Polarization: PDE1B inhibition has been shown to promote the anti-inflammatory M2 phenotype and inhibit the pro-inflammatory M1 phenotype in microglia.[5]

-

Suppression of Pro-inflammatory Cytokine Production: Inhibition of PDE1 can dose-dependently suppress the lipopolysaccharide (LPS)-induced gene expression and release of pro-inflammatory cytokines such as TNF-α and IL-6 from microglial cells.[3][4]

-

Regulation of NF-κB Signaling: The NF-κB pathway is a master regulator of inflammation. Elevated cGMP levels have been shown to downregulate the NF-κB pathway, thereby reducing the transcription of pro-inflammatory genes.[6]

-

Activation of CREB Signaling: cGMP can activate the transcription factor CREB, which can have neuroprotective and anti-inflammatory effects.

Table 2: Effects of PDE1 Inhibition on Neuroinflammatory Markers (Data from studies on other PDE1 inhibitors)

| Marker | Effect of PDE1 Inhibition | Cell/Animal Model | Reference |

| Microglial Polarization | Promoted M2, Inhibited M1 | BV2 microglial cells | [5] |

| TNF-α Production | Decreased | LPS-stimulated BV2 cells | [3] |

| IL-6 Production | Decreased | LPS-stimulated BV2 cells | [3] |

| Nitric Oxide (NO) Production | Decreased | LPS-stimulated N9 microglial cells | [6] |

| NF-κB Activation | Inhibited | LPS-stimulated BV2 cells | [7] |

| CREB Phosphorylation | Increased | LPS-stimulated BV2 cells | [7] |

Signaling Pathways

The potential anti-neuroinflammatory effects of DSR-141562 are mediated through the modulation of key signaling cascades within microglia.

Caption: Proposed signaling pathway of DSR-141562 in microglia.

Experimental Protocols

To investigate the anti-neuroinflammatory properties of DSR-141562, a series of in vitro and in vivo experiments can be conducted.

In Vitro Microglial Activation Assay

Objective: To determine the effect of DSR-141562 on the production of pro-inflammatory mediators in activated microglial cells.

Cell Line: Murine BV2 microglial cells or primary microglia.

Protocol:

-

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Plating: Seed cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[8]

-

Pre-treatment: Pre-treat the cells with various concentrations of DSR-141562 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Induce neuroinflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[8]

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants for cytokine and nitric oxide analysis.

-

Analysis:

-

Nitric Oxide (NO) Production: Measure nitrite concentration in the supernatant using the Griess reagent assay.[8]

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

-

-

Cell Viability: Assess cell viability using an MTT assay to rule out cytotoxicity of the compound.

Caption: Workflow for in vitro microglial activation assay.

NF-κB Translocation Assay

Objective: To determine if DSR-141562 inhibits the translocation of the NF-κB p65 subunit to the nucleus in activated microglia.

Protocol:

-

Cell Culture and Plating: Culture and plate BV2 cells on coverslips in 24-well plates.

-

Treatment and Stimulation: Pre-treat with DSR-141562 followed by LPS stimulation as described in section 4.1.

-

Fixation and Permeabilization: After a shorter incubation period (e.g., 30-60 minutes), fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunofluorescence Staining:

-

Block with 5% BSA.

-

Incubate with a primary antibody against NF-κB p65.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

In Vivo Neuroinflammation Model

Objective: To evaluate the efficacy of DSR-141562 in a mouse model of LPS-induced neuroinflammation.

Animal Model: C57BL/6 mice.

Protocol:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Drug Administration: Administer DSR-141562 (e.g., 3, 10, 30 mg/kg) or vehicle orally once daily for a pre-determined period (e.g., 3 days).

-

Induction of Neuroinflammation: On the final day of treatment, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg).[9]

-

Tissue Collection: At a specified time point post-LPS injection (e.g., 4 or 24 hours), euthanize the mice and collect brain tissue (hippocampus and cortex).

-

Analysis:

-

Cytokine mRNA Expression: Measure the mRNA levels of TNF-α, IL-6, and IL-1β in brain homogenates using RT-qPCR.

-

Microglial Activation: Perform immunohistochemistry on brain sections using an antibody against Iba1 to assess microglial morphology and activation.[10]

-

Caption: Workflow for in vivo LPS-induced neuroinflammation model.

Future Directions

The investigation of DSR-141562 in the context of neuroinflammation is a promising new avenue of research. Future studies should aim to:

-

Directly assess the effects of DSR-141562 on cytokine and chemokine profiles in primary microglia and astrocytes.

-

Elucidate the detailed molecular mechanisms by which cGMP elevation via PDE1B inhibition modulates inflammatory signaling pathways in glial cells.

-

Evaluate the efficacy of DSR-141562 in various animal models of neurodegenerative diseases where neuroinflammation is a key pathological component, such as models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

-

Explore the potential synergistic effects of DSR-141562 with other anti-inflammatory agents.

Conclusion

DSR-141562, a selective PDE1B inhibitor, holds theoretical promise as a therapeutic agent for neuroinflammatory disorders. Its ability to elevate cGMP levels in the brain provides a strong mechanistic rationale for its potential to suppress microglial activation and the production of pro-inflammatory mediators. The experimental protocols outlined in this guide provide a framework for validating this hypothesis and further characterizing the anti-neuroinflammatory profile of DSR-141562. Such investigations are warranted to unlock the full therapeutic potential of this compound beyond its current focus on schizophrenia.

References

- 1. Brain endothelial cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) signaling pathway in aging and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The Role of NO/cGMP Signaling on Neuroinflammation: A New Therapeutic Opportunity | Semantic Scholar [semanticscholar.org]

- 3. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses [stacks.cdc.gov]

- 5. Inhibition of PDE1-B by Vinpocetine Regulates Microglial Exosomes and Polarization Through Enhancing Autophagic Flux for Neuroprotection Against Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB Upregulates Type 5 Phosphodiesterase in N9 Microglial Cells: Inhibition by Sildenafil and Yonkenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli [frontiersin.org]

- 10. researchgate.net [researchgate.net]

DSR-141562: A Potential Phosphodiesterase 1B Inhibitor for Alzheimer's Disease - A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document synthesizes the currently available preclinical data for the novel phosphodiesterase 1 (PDE1) inhibitor, DSR-141562. It is important to note that as of the latest available research, DSR-141562 has been primarily investigated in the context of schizophrenia. Its potential in Alzheimer's disease (AD) models is extrapolated from its mechanism of action and observed cognitive-enhancing effects in non-AD preclinical studies. There is currently no direct published evidence of DSR-141562 being tested in Alzheimer's disease-specific animal models.

Executive Summary

DSR-141562 is an orally available, brain-penetrant inhibitor of phosphodiesterase 1 (PDE1), with preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1] Developed by Sumitomo Dainippon Pharma, its therapeutic potential has been demonstrated in animal models of schizophrenia, where it has shown efficacy in mitigating positive, negative, and cognitive symptoms.[1][2] The cognitive enhancements observed, coupled with the known role of the PDE1 enzyme in neurodegenerative processes, suggest a promising, albeit unexplored, therapeutic avenue for Alzheimer's disease. This whitepaper will provide an in-depth overview of the preclinical data for DSR-141562, its mechanism of action, and a proposed framework for its investigation in Alzheimer's disease models.

Mechanism of Action: Targeting the cGMP Signaling Pathway

Phosphodiesterases are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two crucial second messengers involved in a myriad of intracellular signaling pathways.[3] In the brain, the inhibition of PDE1, and specifically the PDE1B isoform, leads to an increase in the intracellular concentrations of cGMP.[1] This elevation in cGMP is believed to be the primary mechanism through which DSR-141562 exerts its pro-cognitive effects.

The increase in cGMP activates protein kinase G (PKG), which in turn can lead to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that plays a pivotal role in promoting synaptic plasticity, long-term potentiation, and neuronal survival by upregulating the expression of genes such as the brain-derived neurotrophic factor (BDNF). In the context of Alzheimer's disease, dysfunction in these signaling pathways is well-documented, making PDE1B a compelling therapeutic target.

References

- 1. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of DSR-141562: A Novel Phosphodiesterase 1B Inhibitor for Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform.[1][2] Developed by Sumitomo Dainippon Pharma, this compound is under investigation as a potential therapeutic agent for the comprehensive treatment of schizophrenia, addressing not only the positive symptoms but also the challenging negative and cognitive symptoms of the disorder.[1][3] This technical guide provides a detailed overview of the pharmacological profile of DSR-141562, summarizing key preclinical data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action and Signaling Pathway

DSR-141562 exerts its pharmacological effects by inhibiting phosphodiesterase 1B (PDE1B), an enzyme highly expressed in the brain.[2][4] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various intracellular signaling pathways. By inhibiting PDE1B, DSR-141562 leads to an elevation of intracellular cGMP levels.[1] This increase in cGMP is believed to modulate dopaminergic and glutamatergic signal transduction, which are dysregulated in schizophrenia.[1]

The proposed signaling pathway for DSR-141562's therapeutic effects in schizophrenia is initiated by the inhibition of PDE1B. This leads to an accumulation of cGMP, which in turn can influence downstream signaling cascades, potentially through the activation of protein kinase G (PKG). This modulation of cGMP signaling is thought to restore balance in dopamine and glutamate neurotransmission, thereby ameliorating the symptoms of schizophrenia.

Caption: Proposed mechanism of DSR-141562 action.

Data Presentation

In Vitro Selectivity and Potency

DSR-141562 demonstrates a high affinity for PDE1 isoforms, with a notable preference for PDE1B. The table below summarizes the in vitro inhibitory activity of DSR-141562 against human PDE1A, PDE1B, and PDE1C.

| Target Enzyme | IC50 (nM) |

| Human PDE1A | 97.6 |

| Human PDE1B | 43.9 |

| Human PDE1C | 431.8 |

| Data from a product data sheet citing Enomoto et al. (2019).[5] |

Furthermore, DSR-141562 exhibits high selectivity for the PDE1 family over other PDE families and a panel of 65 other biological targets.[1]

In Vivo Efficacy in Animal Models of Schizophrenia

DSR-141562 has been evaluated in several rodent and primate models that mimic the positive, negative, and cognitive symptoms of schizophrenia. The tables below summarize the key findings.

Effects on Positive Symptoms (Methamphetamine-Induced Hyperactivity in Rats)

| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (% of Vehicle) |

| Vehicle | - | 100 |

| DSR-141562 | 3 | Significantly Reduced |

| DSR-141562 | 10 | Significantly Reduced |

| DSR-141562 | 30 | Significantly Reduced |

| DSR-141562 potently inhibited methamphetamine-induced locomotor hyperactivity in rats.[1] |

Effects on Negative Symptoms (Phencyclidine-Induced Social Interaction Deficit in Mice)

| Treatment Group | Dose (mg/kg, p.o.) | Social Interaction Time (% of Vehicle) |

| Vehicle | - | 100 |

| DSR-141562 | 0.3 | Significantly Increased |

| DSR-141562 | 1 | Significantly Increased |

| DSR-141562 | 3 | Significantly Increased |

| DSR-141562 reversed the social interaction deficits induced by repeated phencyclidine treatment in mice.[1] |

Effects on Cognitive Symptoms (Phencyclidine-Induced Deficit in Novel Object Recognition in Rats)

| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index |

| Vehicle | - | Reduced |

| DSR-141562 | 0.3 | Significantly Improved |

| DSR-141562 | 1 | Significantly Improved |

| DSR-141562 | 3 | Significantly Improved |

| DSR-141562 reversed the cognitive deficits in the novel object recognition test induced by phencyclidine in rats.[1] |